Propyl 1H-imidazole-1-carboximidate Propyl 1H-imidazole-1-carboximidate
Brand Name: Vulcanchem
CAS No.: 510710-97-1
VCID: VC8378786
InChI: InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3
SMILES: CCCOC(=N)N1C=CN=C1
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

Propyl 1H-imidazole-1-carboximidate

CAS No.: 510710-97-1

Cat. No.: VC8378786

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Propyl 1H-imidazole-1-carboximidate - 510710-97-1

Specification

CAS No. 510710-97-1
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name propyl imidazole-1-carboximidate
Standard InChI InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3
Standard InChI Key RHPJXLGDEBBTAL-UHFFFAOYSA-N
SMILES CCCOC(=N)N1C=CN=C1
Canonical SMILES CCCOC(=N)N1C=CN=C1

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

Propyl 1H-imidazole-1-carboximidate (systematic IUPAC name: O-propyl imidazole-1-carboximidate) is theorized to have the molecular formula C₇H₁₀N₂O₂, though no experimental confirmation exists in the reviewed literature. A structurally related compound, O-propyl 1H-imidazole-1-carbothioate (PubChem CID: 24885295), shares a similar backbone but substitutes the oxygen atom in the carboximidate group with sulfur, yielding the formula C₇H₁₀N₂OS . This distinction highlights the importance of functional group variations in modulating chemical reactivity and biological activity.

Table 1: Comparative Molecular Data for Related Imidazole Derivatives

PropertyPropyl 1H-Imidazole-1-Carboximidate (Theoretical)O-Propyl 1H-Imidazole-1-Carbothioate (CID 24885295)
Molecular FormulaC₇H₁₀N₂O₂C₇H₁₀N₂OS
Molecular Weight (g/mol)170.17170.23
Key Functional GroupsImidazole, carboximidate esterImidazole, carbothioate ester
CAS Registry NumberNot available175538-78-0

Spectroscopic and Computational Descriptors

While experimental spectral data for propyl 1H-imidazole-1-carboximidate remains unpublished, computational models predict its SMILES notation as CCCOC(=N)N1C=CN=C1, derived from the canonical SMILES of its carbothioate analog (CCCOC(=S)N1C=CN=C1) . The InChIKey for the carbothioate variant (NTGVUTSATSZPQN-UHFFFAOYSA-N) further underscores the structural similarities, with the thioate group (-S) distinguishing it from the hypothetical carboximidate (-O).

Synthetic Methodologies and Reaction Pathways

Historical Context in Imidazole Derivative Synthesis

The synthesis of imidazole esters often involves nucleophilic substitution or condensation reactions. For example, 1,3-bis(3-carboxypropyl)-1H-imidazole (bcpim) was synthesized via a one-pot reaction of γ-aminobutyric acid (GABA) with glyoxal and formaldehyde, achieving an EcoScale score of 80, indicative of an environmentally favorable protocol . Although this method focuses on carboxylate derivatives, analogous strategies could theoretically apply to carboximidate esters by substituting carboxylic acid precursors with imidate-forming reagents.

Hypothesized Synthesis of Propyl 1H-Imidazole-1-Carboximidate

A plausible route involves the reaction of 1H-imidazole with propyl chloroformimidate under basic conditions:

1H-Imidazole+ClC(=N)OPrBasePropyl 1H-Imidazole-1-Carboximidate+HCl\text{1H-Imidazole} + \text{ClC(=N)OPr} \xrightarrow{\text{Base}} \text{Propyl 1H-Imidazole-1-Carboximidate} + \text{HCl}

Physicochemical Properties and Stability

Solubility and Reactivity

The carbothioate analog exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water . By extension, the carboximidate variant is expected to display similar solubility profiles, though the electronegative oxygen atom in the imidate group may enhance hydrophilicity compared to the thioate. Stability studies on related compounds suggest susceptibility to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage .

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